2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide
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Overview
Description
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide typically involves the following steps:
Formation of Acid Chloride: Thiophene-2,5-dicarboxylic acid is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(2-methylpropoxy)aniline to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is involved in the synthesis of other thiophene-based compounds.
Mechanism of Action
The mechanism of action of 2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Compared to these compounds, this compound may offer unique properties such as enhanced stability, specific biological activities, or improved material properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10(2)9-21-12-6-4-3-5-11(12)18-16(20)14-8-7-13(22-14)15(17)19/h3-8,10H,9H2,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJMNNSKUUPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(S2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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